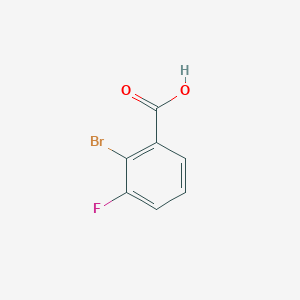

2-Bromo-3-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRCBMPPEPNNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307157 | |

| Record name | 2-Bromo-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132715-69-6 | |

| Record name | 2-Bromo-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-fluorobenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry, agrochemicals, and material science. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its role in the development of therapeutic agents.

Chemical Properties and Structure

The chemical identity and physical properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄BrFO₂[1] |

| Molecular Weight | 219.01 g/mol [1] |

| Melting Point | 158-163 °C[2] |

| Boiling Point | 292.7 °C at 760 mmHg (Predicted) |

| Appearance | White to light yellow or light orange powder/crystal[2] |

| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF); has some solubility in water. |

Table 2: Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 132715-69-6[1] |

| SMILES | C1=CC(=C(C(=C1)F)Br)C(=O)O[1] |

| InChI | InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)[1] |

| InChIKey | KQRCBMPPEPNNDS-UHFFFAOYSA-N[1] |

Spectroscopic Data

Infrared (IR) spectroscopy would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Br and C-F stretches at lower wavenumbers.[3] Mass spectrometry (GC-MS) data is available and can be used for identification and purity assessment.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 2-amino-3-fluorobenzoic acid.

Materials:

-

2-amino-3-fluorobenzoic acid

-

Acetonitrile

-

47% Hydrobromic acid

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Water

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, add 2-amino-3-fluorobenzoic acid and acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 47% hydrobromic acid dropwise over 10 minutes, maintaining the temperature at 0 °C.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.

-

After the addition is complete, stir the reaction mixture for an additional 5 minutes at 0 °C.

-

Add copper(I) bromide in portions over 30 minutes.

-

Transfer the reaction mixture to a preheated oil bath at 70 °C and stir for 1 hour.

-

After the reaction is complete, cool the mixture to 0 °C and dilute it with water to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of biologically active molecules, particularly in the development of anti-inflammatory and analgesic drugs.[4] The presence of the bromine and fluorine atoms provides handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Derivatives of fluorobenzoic acids, such as N-arylanthranilic acids (fenamates), are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[5] These enzymes are crucial in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.

Role in the Synthesis of Anti-Inflammatory Agents and Mechanism of Action

The following diagram illustrates a general workflow for the synthesis of a potential anti-inflammatory agent using this compound as a starting material and its subsequent mechanism of action.

Caption: Synthetic workflow and mechanism of action.

The diagram illustrates the synthesis of an N-aryl anthranilic acid derivative from this compound. This derivative then acts as an inhibitor of the COX enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins and reducing inflammation, pain, and fever. This represents a common strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

References

- 1. This compound | C7H4BrFO2 | CID 302622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

2-Bromo-3-fluorobenzoic acid CAS number 132715-69-6 details

An In-depth Technical Guide to 2-Bromo-3-fluorobenzoic Acid (CAS: 132715-69-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 132715-69-6, is a halogenated aromatic carboxylic acid.[1] Its structure, featuring both bromine and fluorine substituents on a benzoic acid core, makes it a versatile intermediate and building block in organic synthesis.[1][2] This compound is particularly valuable in the pharmaceutical, agrochemical, and material science sectors for the development of novel molecules.[1][3] The presence and position of the halogen atoms provide unique reactivity, allowing for diverse chemical modifications and the ability to modulate the pharmacokinetic properties of drug candidates.[2][4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | References |

| CAS Number | 132715-69-6 | [1][5][6] |

| Molecular Formula | C₇H₄BrFO₂ | [1][6][7] |

| Molecular Weight | 219.01 g/mol | [1][6][8] |

| IUPAC Name | This compound | [6] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 158 - 163 °C | [1] |

| Boiling Point | 292.7 °C at 760 mmHg | [7][9] |

| Solubility | Slightly soluble in water, more soluble in organic solvents like ether and chloroform. | [10] |

| Purity | ≥ 96% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C in a dry area. | [1][7] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been documented. The selection of a particular method may depend on the starting materials' availability, cost, and the desired scale of production.

Synthesis from 2-Amino-3-fluorobenzoic Acid

A common laboratory-scale synthesis involves a Sandmeyer-type reaction starting from 2-Amino-3-fluorobenzoic acid.[5][11]

Experimental Protocol:

-

Diazotization:

-

In a 1L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer, add 20g (0.13 mol) of 2-amino-3-fluorobenzoic acid and 160mL of acetonitrile.[5][11]

-

Slowly add 160 mL of 47% hydrobromic acid solution dropwise over 10 minutes, maintaining the temperature at 0 °C.[5][11]

-

Prepare a solution of 10 g (0.145 mol) of sodium nitrite (NaNO₂) in 20 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.[5][11]

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 5 minutes.[5][11]

-

-

Sandmeyer Reaction:

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to 0 °C.[5][11]

-

Dilute the mixture with 700 mL of water to precipitate the product.[5][11]

-

Wash the collected solid with cold water and dry it under a vacuum.[5][11]

-

This procedure yields this compound as an orange solid with a reported yield of 78%.[5][11]

-

Caption: Synthesis from 2-Amino-3-fluorobenzoic acid.

Synthesis from m-Fluorobenzotrifluoride

An alternative industrial-scale synthesis starts from m-fluorobenzotrifluoride and involves a multi-step process.[12]

Experimental Protocol:

-

Nitration: m-Fluorobenzotrifluoride undergoes nitration using nitric acid in a sulfuric acid solvent to yield 4-fluoro-2-trifluoromethyl nitrobenzene.[12][13]

-

Bromination: The product from the previous step is brominated. Dibromohydantoin is used as the brominating agent in a sulfuric acid solvent.[12]

-

Reduction: The nitro group is reduced to an amine using reduced iron powder in a water phase, with acetic acid or ammonium chloride as a catalyst.[12][13]

-

Deamination: The amino group is removed via a deamination reaction carried out in hypophosphorous acid.[12]

-

Separation: 2-Bromo-3-fluorobenzotrifluoride is obtained through decompression and fractionation using a rectifying column.[12]

-

Hydrolysis: The trifluoromethyl group is hydrolyzed to a carboxylic acid by heating with sulfuric acid in a reaction kettle to yield the final product, this compound.[12]

Caption: Synthesis from m-Fluorobenzotrifluoride.

Applications in Research and Development

This compound is a key building block due to the versatile reactivity of its functional groups—the carboxylic acid, the bromine atom, and the fluorine atom.

-

Pharmaceutical Development : It is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[1][2] The compound has been cited as a commercially available intermediate for the synthesis of substituted 2-azabicycles, which are investigated as orexin receptor modulators.[14][15][16] Orexin receptors are targets for treating a variety of disorders, including those related to the sleep-wake cycle, appetite, and neurological conditions.[14][15]

-

Agrochemicals : The compound is utilized in the formulation of pesticides and herbicides, where its structure contributes to the efficacy and stability of the final products.[1][3][10]

-

Material Science : It is used in the production of advanced materials like polymers and coatings.[1][3] The unique chemical properties imparted by the halogen atoms can enhance material performance.[1] It also serves as an intermediate in the production of dyes and pigments.[1]

-

Organic Synthesis : The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the formation of new carbon-carbon bonds.[4] The carboxylic acid group can be readily converted into other functional groups like esters and amides.[4] The fluorine atom can enhance properties like lipophilicity and membrane permeability, which is valuable in drug design.[4]

Caption: Key application areas.

Safety and Handling

This compound is an irritant and requires careful handling to avoid exposure.

-

Hazard Statements :

-

Precautionary Measures :

-

Work in a well-ventilated area or fume hood to avoid inhaling vapors.[10]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[10]

-

Avoid contact with strong oxidants or flammable materials.[10]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[10]

-

Wash hands and skin thoroughly after handling.

-

Store in a tightly closed container in a well-ventilated place.[17]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

- 5. This compound | 132715-69-6 [chemicalbook.com]

- 6. This compound | C7H4BrFO2 | CID 302622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aablocks.com [aablocks.com]

- 8. 132715-69-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 9. This compound | 132715-69-6 [sigmaaldrich.com]

- 10. China this compound (CAS# 132715-69-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. WO2014071545A1 - Preparation method for this compound - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. US8969352B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. US9611277B2 - Substituted 2-azabicycles and their use as orexin receptor modulators - Google Patents [patents.google.com]

- 17. This compound [chemdict.com]

Physical properties of 2-Bromo-3-fluorobenzoic acid (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Bromo-3-fluorobenzoic acid, a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Core Physical Properties

The melting and boiling points are critical parameters for the identification, purification, and handling of this compound. These properties are summarized in the table below.

| Physical Property | Value |

| Melting Point | 158 - 163 °C |

| Boiling Point | 292.7 °C at 760 mmHg[1] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for the determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique for solid organic compounds.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of dry this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has completely transitioned to a liquid is recorded as the end of the melting range. A narrow melting range (e.g., 0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of this compound can be determined using a micro-boiling point or distillation method. Given its solid state at room temperature, the determination would be for the molten compound.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

A small amount of this compound is placed in the small test tube and gently heated until it melts.

-

A capillary tube, with its sealed end uppermost, is placed into the molten liquid.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is immersed in a heating bath and heated slowly.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance at the prevailing atmospheric pressure.

Synthesis Workflow

This compound is commonly synthesized via a Sandmeyer-type reaction from an appropriate aniline precursor. The following diagram illustrates a typical experimental workflow for its preparation.

Caption: A flowchart illustrating the synthesis of this compound.

References

An In-depth Technical Guide to 2-Bromo-3-fluorobenzoic Acid

This guide provides a comprehensive overview of 2-Bromo-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers and professionals in organic synthesis and drug development. It serves as a crucial building block for various biologically active molecules.[1]

Nomenclature

-

IUPAC Name : The systematically generated IUPAC name for this compound is This compound .[2]

-

Synonyms : This compound is also known by several other names and identifiers in chemical literature and databases. These include:

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 158 - 163 °C | [1] |

| Boiling Point | 292.7 °C at 760 mmHg | [3] |

| Vapor Pressure | 0.000822 mmHg at 25°C | [3] |

| InChI | InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | [2][4] |

| SMILES | C1=CC(=C(C(=C1)F)Br)C(=O)O | [2] |

Applications in Research and Development

This compound is a versatile intermediate compound with applications across several scientific domains.[1] Its distinct halogenated structure enhances its reactivity, making it a valuable building block in various synthetic processes.[1]

-

Pharmaceutical Development : It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic drugs.[1]

-

Agrochemicals : The compound is utilized in the formulation of crop protection products, where its structure can contribute to the efficacy and stability of the final agrochemical.[1]

-

Material Science : It finds use in the production of advanced materials like polymers and coatings.[1]

-

Organic Synthesis : Its reactivity allows it to readily undergo electrophilic aromatic substitution reactions, making it a valuable reagent for chemists aiming to modify aromatic systems.[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common approaches.

Method 1: Synthesis from 2-Amino-3-fluorobenzoic Acid

This procedure is a variation of the Sandmeyer reaction, a well-established method for synthesizing aryl halides from aryl amines.

Protocol:

-

Diazotization : In a 1L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer, add 20g (0.13 mol) of 2-amino-3-fluorobenzoic acid and 160mL of acetonitrile.[5][6]

-

Slowly add 160 mL of a 47% hydrobromic acid solution dropwise over 10 minutes, maintaining the temperature at 0 °C.[5][6]

-

Prepare a solution of 10 g (0.145 mol) of sodium nitrite (NaNO₂) dissolved in 20 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.[6]

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 5 minutes.[6]

-

Bromination : Add 21.8 g (0.15 mol) of copper(I) bromide (CuBr) to the mixture in portions over 30 minutes.[6]

-

Transfer the flask to a 70 °C oil bath and stir the reaction mixture for 1 hour.[6]

-

Isolation : After the reaction is complete, cool the mixture to 0 °C and dilute it with 700 mL of water.[6]

-

Collect the resulting precipitate by filtration. Wash the solid with cold water and dry it under a vacuum to yield the final product, this compound.[6] This protocol has a reported yield of approximately 78%.[6]

Method 2: Multi-step Synthesis from m-Fluorobenzotrifluoride

This patented method involves a sequence of reactions starting from m-fluorobenzotrifluoride to obtain the target product.[7]

Protocol Overview:

-

Nitration : m-Fluorobenzotrifluoride is nitrated using nitric acid in a sulfuric acid solvent to produce 4-fluoro-2-trifluoromethyl nitrobenzene.[7]

-

Bromination : The nitrated intermediate is then brominated using a reagent like dibromohydantoin in a sulfuric acid solvent.[7]

-

Reduction : The nitro group is reduced to an amino group using reduced iron powder in an aqueous phase with a catalyst such as acetic acid or ammonium chloride.[7]

-

Deamination : The amino group is removed via a deamination reaction in hypophosphorous acid.[7]

-

Separation : The resulting 2-bromo-3-fluorobenzotrifluoride is purified by decompression and fractionation.[7]

-

Hydrolysis : The trifluoromethyl group is hydrolyzed to a carboxylic acid by heating with sulfuric acid at temperatures between 145-175 °C to yield the final product, this compound.[7]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-Amino-3-fluorobenzoic acid, as detailed in Method 1.

Caption: Workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4BrFO2 | CID 302622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 132715-69-6 [chemicalbook.com]

- 7. WO2014071545A1 - Preparation method for this compound - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Analysis of 2-Bromo-3-fluorobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Bromo-3-fluorobenzoic acid (CAS No: 132715-69-6). It includes expected and illustrative spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailed experimental protocols for data acquisition, and visualizations of analytical workflows and molecular fragmentation patterns.

Data Presentation

The following tables summarize the quantitative spectral data for this compound and a related isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Illustrative Data from 3-bromo-4-fluorobenzoic acid

Table 1: ¹H NMR Data (400 MHz, CDCl₃) for 3-bromo-4-fluorobenzoic acid [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.34 | Multiplet | Aromatic H |

| 8.07 | Multiplet | Aromatic H |

| 7.23 | Multiplet | Aromatic H |

| ~11-13 (broad) | Singlet | Carboxylic H (-COOH) |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃) for 3-bromo-4-fluorobenzoic acid [1]

| Chemical Shift (δ) ppm | Coupling Constant (J, Hz) | Assignment |

| 170.2 | - | Carbonyl C (-COOH) |

| 162.7 | d, J = 256.2 | Aromatic C-F |

| 136.1 | d, J = 1.7 | Aromatic C-H |

| 131.5 | d, J = 8.8 | Aromatic C-H |

| 126.7 | d, J = 3.5 | Aromatic C-COOH |

| 116.7 | d, J = 23.1 | Aromatic C-H |

| 109.5 | d, J = 21.8 | Aromatic C-Br |

Infrared (IR) Spectroscopy

The following are expected characteristic absorption bands for this compound based on its functional groups.

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Broad, Medium | O-H Stretch | Carboxylic Acid (-COOH) |

| 1710 - 1680 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid (-COOH) |

| 1250 - 1100 | Strong | C-F Stretch | Aryl Fluoride |

| 950 - 910 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid (-COOH) |

| 750 - 550 | Medium | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak with a characteristic M/M+2 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Expected Key Mass Fragments (Electron Ionization)

| m/z Value | Ion Formula | Description |

| 218/220 | [C₇H₄BrFO₂]⁺ | Molecular Ion ([M]⁺) |

| 201/203 | [C₇H₃BrFO]⁺ | Loss of hydroxyl radical (•OH) |

| 173/175 | [C₆H₃BrF]⁺ | Loss of carboxyl group (•COOH) |

| 139 | [C₇H₄FO₂]⁺ | Loss of bromine radical (•Br) |

| 94 | [C₆H₃F]⁺ | Loss of Br and COOH |

| 75 | [C₆H₃]⁺ | Loss of Br, F, and COOH |

Experimental Protocols

The following sections provide generalized protocols for acquiring the spectroscopic data for a solid aromatic carboxylic acid like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) inside a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and spectral resolution.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a 2-second acquisition time, a 1-2 second relaxation delay, and 8-16 scans.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

-

Data Processing:

-

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and identify chemical shifts and coupling constants.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of solid this compound powder onto the crystal, ensuring full coverage of the sampling area.

-

Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify the wavenumbers of significant absorption peaks and compare them to correlation tables to assign them to specific functional groups.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation:

-

For analysis via a direct insertion probe, a small amount of the solid sample (less than 1 mg) is placed in a capillary tube.

-

For GC-MS analysis, the sample must be dissolved in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a low concentration (e.g., 1 mg/mL).

-

-

Data Acquisition:

-

Introduce the sample into the high-vacuum source of the mass spectrometer.

-

The sample is vaporized by heating and then bombarded by a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

-

Identify the base peak (the most abundant ion) and other significant fragment ions.

-

Propose fragmentation pathways that explain the formation of the observed ions.

-

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for spectroscopic analysis.

Plausible Mass Spectrometry Fragmentation

Caption: Plausible EI fragmentation pathway.

References

Solubility of 2-Bromo-3-fluorobenzoic Acid in Organic Solvents: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 2-bromo-3-fluorobenzoic acid. This guide presents a comprehensive analysis based on available qualitative information for the target compound and quantitative data for structurally similar compounds, namely 2-bromo-3-nitrobenzoic acid, 3-nitrobenzoic acid, and 2-fluorobenzoic acid. This comparative data serves as a valuable reference for predicting the solubility behavior of this compound. The principles and methodologies described herein are directly applicable to solubility studies of the target compound.

Introduction

This compound is a halogenated aromatic carboxylic acid with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its solubility in various organic solvents is paramount for process development, purification, formulation, and ensuring optimal reaction kinetics. This technical guide provides a detailed overview of the solubility characteristics of this compound, drawing upon data from analogous compounds to inform researchers on its likely behavior. Furthermore, it outlines standard experimental protocols for solubility determination and discusses the application of thermodynamic models for data correlation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrFO₂ | [1] |

| Molecular Weight | 219.01 g/mol | [1] |

| Melting Point | 158 - 163 °C | [2] |

| pKa | 2.51 ± 0.10 (Predicted) | [3] |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

Qualitative Solubility Profile

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative frame of reference, this section presents solubility data for structurally related benzoic acid derivatives. These compounds share key functional groups and structural motifs with this compound, offering valuable insights into its expected solubility behavior.

Comparative Solubility of Benzoic Acid Derivatives

The solubility of substituted benzoic acids is influenced by the nature and position of the substituents on the aromatic ring, which affect intermolecular forces between the solute and solvent molecules. Generally, the solubility of benzoic acid and its derivatives in various solvents increases with temperature.[4]

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene |

| 273.15 | - | - | 0.0489 | 0.0825 | 0.0150 | 0.0035 |

| 283.15 | 0.1557 | 0.1087 | 0.0710 | 0.1095 | 0.0233 | 0.0058 |

| 293.15 | 0.2255 | 0.1585 | 0.1015 | 0.1450 | 0.0355 | 0.0092 |

| 303.15 | - | - | 0.1420 | 0.1905 | 0.0530 | 0.0145 |

| 313.15 | 0.3850 | 0.2987 | 0.1960 | 0.2470 | 0.0780 | 0.0225 |

| 323.15 | - | - | 0.2650 | 0.3150 | 0.1120 | 0.0340 |

Data extracted from a study on the solubility of benzoic acid and its nitro-derivatives.

The general solubility order for nitro-derivatives of benzoic acid is: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable process design and development. The following are detailed methodologies for key experiments.

Isothermal Shake-Flask Gravimetric Method

This method is considered the gold standard for determining equilibrium solubility due to its simplicity and accuracy.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Constant temperature orbital shaker or water bath

-

Vials with tight-sealing caps

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is critical to ensure that equilibrium is reached.

-

Solvent Addition: Accurately add a known mass or volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the mixtures for a sufficient period (typically 24-72 hours) to reach thermodynamic equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle. For finer particles, centrifugation or filtration may be necessary.

-

Sampling and Analysis: Carefully withdraw a known mass or volume of the clear supernatant using a pre-weighed and pre-heated (to the experimental temperature) syringe fitted with a filter. Transfer the sample to a pre-weighed vial.

-

Drying and Weighing: Evaporate the solvent from the vial in a drying oven until a constant weight of the dissolved solid is achieved. Cool the vial in a desiccator before each weighing.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent used.

Caption: Workflow for the isothermal shake-flask gravimetric solubility determination method.

UV/Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware for preparing solutions

-

Materials for the shake-flask method (as described above)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution: Follow steps 1-4 of the isothermal shake-flask gravimetric method to prepare a saturated solution at a constant temperature.

-

Sampling and Dilution: Withdraw a sample of the clear supernatant and dilute it accurately with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. Calculate the original concentration of the saturated solution by applying the dilution factor.

Thermodynamic Modeling of Solubility

The experimental solubility data can be correlated with various thermodynamic models to understand the dissolution process better and to predict solubility at different temperatures.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model widely used to correlate the temperature dependence of solubility. The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are the model parameters obtained by fitting the experimental data.

The van't Hoff Equation

The van't Hoff equation relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature and the enthalpy of solution. For an ideal solution, the mole fraction solubility (x) as a function of temperature (T) can be described by:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

where:

-

ΔH_sol is the molar enthalpy of solution

-

ΔS_sol is the molar entropy of solution

-

R is the ideal gas constant

From the slope and intercept of a plot of ln(x) versus 1/T, the enthalpy and entropy of solution can be determined. The Gibbs free energy of solution (ΔG_sol) can then be calculated using the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

A positive ΔH_sol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS_sol suggests an increase in randomness upon dissolution.

Caption: Logical relationship between experimental solubility data and thermodynamic models.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, leveraging data from analogous compounds to predict its behavior in various organic solvents. The detailed experimental protocols for solubility determination and the discussion of thermodynamic models offer a robust framework for researchers and drug development professionals to conduct their own investigations. The provided information is essential for optimizing synthetic routes, developing effective purification strategies, and formulating products containing this versatile chemical intermediate. Further experimental work is warranted to establish a definitive quantitative solubility profile for this compound.

References

In-Depth Technical Guide: Health and Safety Information for 2-Bromo-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-Bromo-3-fluorobenzoic acid (CAS No. 132715-69-6), a compound often utilized in pharmaceutical synthesis and chemical research. The following sections detail its hazard classifications, protective measures, emergency procedures, and handling protocols to ensure safe laboratory practices.

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[1][2]

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1][2] |

GHS Pictograms and Signal Word:

-

Pictogram:

-

Signal Word: Warning [1]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound. This includes the use of appropriate personal protective equipment and safe handling practices.

Engineering Controls

-

Work should be conducted in a well-ventilated area, such as a fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment

| Protection Type | Recommendation | Standard |

| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield.[1] | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[1] | --- |

| Respiratory Protection | If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | NIOSH/MSHA or EN 149. |

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The following table summarizes the recommended first aid measures.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Contaminated clothing should be removed and washed before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, take them out. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[1] |

Below is a workflow diagram illustrating the general first aid and emergency response for an exposure to this compound.

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

| Procedure | Guidelines |

| Safe Handling | Avoid creating dust. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up and protect from light.[1] |

| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids.[1] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] |

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken.

| Aspect | Information |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[3] |

| Unsuitable Extinguishing Media | No information available. |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors.[4] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride, Hydrogen bromide.[1] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1] |

Toxicological and Ecological Information

Detailed experimental protocols for the toxicological and hazard data presented in the source Safety Data Sheets (SDS) are not provided. The toxicological properties of this compound have not been fully investigated.[1]

| Parameter | Information |

| Acute Toxicity | The toxicological properties have not been fully investigated.[1] |

| Persistence and Degradability | The substance is insoluble in water, suggesting it is not likely to be mobile in the environment.[1] |

| Bioaccumulation | No information available.[1] |

| Ecotoxicity | Do not empty into drains.[1] |

The following diagram illustrates the logical relationship between the chemical's properties and the recommended safety precautions.

References

Potential Biological Activities of 2-Bromo-3-fluorobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Bromo-3-fluorobenzoic acid represent a class of compounds with significant potential in therapeutic applications. This technical guide provides a comprehensive overview of the prospective biological activities of these derivatives, drawing upon data from structurally related compounds to infer potential anticancer, anti-inflammatory, and antimicrobial properties. While direct experimental data for this compound derivatives is limited in publicly available literature, this guide synthesizes information from analogous chemical structures to provide a foundational resource for researchers. It includes detailed experimental protocols for key biological assays, quantitative data from related compounds to guide future studies, and visualizations of relevant signaling pathways to elucidate potential mechanisms of action.

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties, which can significantly influence the biological activity of its derivatives. The carboxylic acid moiety provides a convenient handle for the synthesis of various derivatives, including amides, esters, and hydrazones. These modifications can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to a wide spectrum of biological activities. This guide explores the potential of these derivatives in oncology, inflammation, and infectious diseases.

Potential Anticancer Activity

Quantitative Data from Related Compounds

The following table summarizes the anticancer activity (IC50 values) of structurally related compounds to provide a reference for potential efficacy.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |

| 3-Fluoro-β-lactams | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 (Breast) | 0.620 | |

| Bromobenzohydrazides | 3-bromo-N'-(3-phenylallylidene)benzohydrazide | HCT116 (Colon) | 1.20 |

Disclaimer: The data presented is for structurally related compounds and should be considered as indicative of potential activity for this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Potential Signaling Pathways in Anticancer Activity

Based on related compounds, derivatives of this compound could potentially exert their anticancer effects through various signaling pathways.

Caption: Potential anticancer signaling pathways modulated by this compound derivatives.

Potential Anti-inflammatory Activity

Derivatives of benzoic acid are known to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The structural features of this compound derivatives make them promising candidates for the development of novel anti-inflammatory agents.

Quantitative Data from Related Compounds

The following table presents the anti-inflammatory activity of related benzoic acid derivatives, indicating their potential to inhibit COX enzymes.

| Compound Class | Derivative | Target | IC50 (µM) |

| N-Arylanthranilic Acids | Mefenamic Acid | COX-1 | 4.2 |

| COX-2 | 0.8 | ||

| Celecoxib Analogs | Fluorinated Celecoxib Analog | COX-1 | >100 |

| COX-2 | 0.05 |

Disclaimer: The data presented is for structurally related compounds and should be considered as indicative of potential activity for this compound derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compound

-

Colorimetric COX inhibitor screening assay kit (containing reaction buffer, heme, and a colorimetric substrate)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

-

Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.

-

Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 10 minutes). Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of the COX and NF-κB signaling pathways.

Caption: Potential anti-inflammatory signaling pathways targeted by this compound derivatives.

Potential Antimicrobial Activity

The presence of halogens in a molecule can often enhance its antimicrobial properties. Derivatives of fluorobenzoic acids and brominated aromatic compounds have shown activity against a range of bacteria and fungi. Therefore, derivatives of this compound are worthy of investigation as potential antimicrobial agents.

Quantitative Data from Related Compounds

The following table provides Minimum Inhibitory Concentration (MIC) values for related compounds against various microorganisms.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) |

| 2-Fluorobenzoic Acid Amides | N-(4-chlorophenyl)-2-fluorobenzamide | Staphylococcus aureus | 125 |

| Bacillus subtilis | 250 | ||

| N-(4-methoxyphenyl)-2-fluorobenzamide | Staphylococcus aureus | 250 | |

| Bacillus subtilis | 250 | ||

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | - | Gram-positive bacteria | 2500-5000 |

Disclaimer: The data presented is for structurally related compounds and should be considered as indicative of potential activity for this compound derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Potential Mechanism of Antimicrobial Action

A potential target for the antimicrobial activity of these derivatives is the inhibition of essential bacterial enzymes.

Methodological & Application

Application Notes: Synthesis of 2-Bromo-3-fluorobenzoic Acid via Sandmeyer Reaction

Introduction

2-Bromo-3-fluorobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] The presence of bromine and fluorine substituents on the benzoic acid scaffold provides unique reactivity for further chemical modifications.[1] A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[2][3] This protocol details the synthesis of this compound from 2-amino-3-fluorobenzoic acid, a readily available starting material.[4][5] The process involves the diazotization of the amino group on 2-amino-3-fluorobenzoic acid, followed by a copper(I) bromide-catalyzed substitution reaction.[2][6]

Reaction Scheme

The overall reaction involves a two-step, one-pot synthesis. First, the amino group of 2-amino-3-fluorobenzoic acid is converted into a diazonium salt using sodium nitrite in an acidic medium at low temperatures.[7] The resulting diazonium salt is then subjected to a Sandmeyer reaction with copper(I) bromide to yield the final product, this compound.[8][9]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

2-Amino-3-fluorobenzoic acid

-

Acetonitrile (CH₃CN)

-

Hydrobromic acid (HBr, 47% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Distilled water (H₂O)

Equipment:

-

1L three-necked round-bottomed flask

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer and stir bar

-

Ice bath

-

Oil bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum pump

Procedure:

-

Initial Setup: In a 1L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer, add 20g (0.13 mol) of 2-amino-3-fluorobenzoic acid and 160 mL of acetonitrile.[8][9]

-

Acidification: Cool the mixture to 0°C using an ice bath. Slowly add 160 mL of a 47% hydrobromic acid solution dropwise over 10 minutes while maintaining the temperature at 0°C.[8][9]

-

Diazotization: Prepare a solution of 10 g (0.145 mol) of sodium nitrite (NaNO₂) dissolved in 20 mL of water. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0°C.[8][9] After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 5 minutes.[8][9]

-

Sandmeyer Reaction: Add 21.8 g (0.15 mol) of copper(I) bromide (CuBr) to the reaction mixture in batches over 30 minutes.[8][9]

-

Heating: Transfer the reaction mixture to a preheated oil bath at 70°C and stir continuously for 1 hour.[8][9]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to 0°C in an ice bath. Dilute the mixture with 700 mL of water, which will cause the product to precipitate.[8][9]

-

Purification: Collect the precipitate by filtration. Wash the solid with cold water and dry it under a vacuum to obtain the final product, this compound.[8][9] The expected product is an orange solid with a yield of approximately 22 g (78%).[8][9]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) | Concentration | Role |

| 2-Amino-3-fluorobenzoic acid | 155.13 | 20 | 0.13 | - | - | Starting Material |

| Acetonitrile | 41.05 | - | - | 160 | - | Solvent |

| Hydrobromic acid | 80.91 | - | - | 160 | 47% | Acid/Bromide Source |

| Sodium nitrite | 69.00 | 10 | 0.145 | 20 | - | Diazotizing Agent |

| Copper(I) bromide | 143.45 | 21.8 | 0.15 | - | - | Catalyst |

| Water | 18.02 | - | - | 700 | - | for Precipitation |

| Product | ||||||

| This compound | 219.01 | 22 | 0.10 | - | - | Product (78% yield) |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

-

Hydrobromic acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.

-

Copper(I) bromide: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or in contact with skin.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Diazonium salts can be explosive when dry; they should be kept in solution and used immediately.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

IR Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight.[10]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 132715-69-6 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C7H4BrFO2 | CID 302622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 2-Bromo-3-fluorobenzoic Acid in the Synthesis of Novel Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluorobenzoic acid is a versatile synthetic intermediate with significant potential in the development of novel anti-inflammatory therapeutics.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzoic acid scaffold, offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of a diverse range of compounds.[1] The presence of the bromine atom facilitates cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of biaryl systems, a common structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds. This document provides detailed application notes and protocols for the synthesis and evaluation of potential anti-inflammatory agents derived from this compound.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory drug candidates synthesized from this compound are designed to primarily target the cyclooxygenase (COX) enzymes and the NF-κB signaling pathway, both of which are central to the inflammatory response.

-

Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[4] Inhibition of these enzymes is a hallmark of NSAID activity, leading to a reduction in inflammation and pain.

-

NF-κB Signaling Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammatory gene expression.[5] By inhibiting the activation of NF-κB, the production of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules can be suppressed.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

A proposed synthetic route to generate a library of 3-fluoro-biphenyl-2-carboxylic acid derivatives from this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of various functional groups.[2]

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 3-Fluoro-biphenyl-2-carboxylic acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-[1,1'-biphenyl]-2-carboxylic Acid Derivatives

This protocol details the general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Substituted arylboronic acid (e.g., 4-methylphenylboronic acid, 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

-

Add potassium carbonate (2.5 eq) to the mixture.

-

Degas the solution by bubbling nitrogen gas through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to 80°C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the dioxane using a rotary evaporator.

-

Add water to the residue and wash with diethyl ether to remove non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

-

Synthesized compounds

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Celecoxib (selective COX-2 inhibitor, as a positive control)

-

Indomethacin (non-selective COX inhibitor, as a positive control)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare stock solutions of the synthesized compounds and control inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compounds or controls.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37°C for 10 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required for 50% inhibition).

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

Materials:

-

Wistar albino rats (150-200 g)

-

Synthesized compounds

-

Indomethacin (positive control)

-

1% (w/v) Carrageenan solution in saline

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into groups (n=6 per group): vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (at various doses).

-

Administer the vehicle, Indomethacin, or test compounds orally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation

The following tables present hypothetical but realistic quantitative data based on literature for similar compounds.

Table 1: Synthesis Yields of 3-Fluoro-biphenyl-2-carboxylic Acid Derivatives

| Compound ID | Arylboronic Acid Substituent (R) | Yield (%) |

| Cpd-1 | 4-Methyl | 85 |

| Cpd-2 | 4-Methoxy | 82 |

| Cpd-3 | 3-Chloro | 78 |

| Cpd-4 | 4-Fluoro | 88 |

Table 2: In Vitro COX-1 and COX-2 Inhibition Data

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Cpd-1 | 15.2 | 1.8 | 8.4 |

| Cpd-2 | 12.5 | 0.9 | 13.9 |

| Cpd-3 | 20.1 | 5.2 | 3.9 |

| Cpd-4 | 10.8 | 0.5 | 21.6 |

| Indomethacin | 0.1 | 1.5 | 0.07 |

| Celecoxib | >100 | 0.05 | >2000 |

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |

| Vehicle | 0 |

| Indomethacin (10 mg/kg) | 65 |

| Cpd-2 (20 mg/kg) | 58 |

| Cpd-4 (20 mg/kg) | 62 |

Signaling Pathway Diagrams

References

- 1. nbinno.com [nbinno.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Bromo-3-fluorobenzoic Acid as a Key Intermediate in the Synthesis of Chlorantraniliprole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Bromo-3-fluorobenzoic acid as a crucial intermediate in the formulation of the potent agrochemical, chlorantraniliprole. Detailed experimental protocols for the synthesis of key intermediates and the final product are presented, along with quantitative data and visualizations to aid in research and development.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued in the agrochemical industry for its role in constructing complex active ingredients.[1] Its unique substitution pattern allows for strategic bond formations, leading to the creation of highly efficacious molecules. One of the most significant applications of this intermediate is in the synthesis of chlorantraniliprole, a broad-spectrum insecticide belonging to the anthranilic diamide class.

Chlorantraniliprole exhibits exceptional control over a wide range of chewing pests, primarily in lepidopteran species. Its novel mode of action, targeting the insect's ryanodine receptors, makes it a valuable tool in insecticide resistance management programs. These receptors are crucial for regulating calcium release within muscle cells, and their activation by chlorantraniliprole leads to uncontrolled calcium depletion, resulting in muscle paralysis and eventual pest mortality.[2][3]

This document outlines the synthetic pathway from this compound to chlorantraniliprole, providing detailed experimental procedures for the synthesis of the key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide .

Synthesis of Chlorantraniliprole: An Overview

The industrial synthesis of chlorantraniliprole is a convergent process, involving the separate synthesis of two key intermediates followed by their coupling. The overall synthetic strategy is depicted below:

Caption: Overview of the convergent synthesis of Chlorantraniliprole.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate A)

This multi-step synthesis starts from 2,3-dichloropyridine.

Step 1a: Synthesis of (3-chloropyridin-2-yl)-hydrazine

-

Reaction: A mixture of 2,3-dichloropyridine and hydrazine hydrate is refluxed in ethanol.

-

Procedure: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloropyridine (1.0 eq) and hydrazine hydrate (1.5 eq) in ethanol (5 mL/g of dichloropyridine). Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield (3-chloropyridin-2-yl)-hydrazine.

Step 1b: Cyclization with Diethyl Maleate

-

Reaction: The hydrazine derivative undergoes condensation with diethyl maleate in the presence of a base.

-

Procedure: To a solution of (3-chloropyridin-2-yl)-hydrazine (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq). To this mixture, add diethyl maleate (1.05 eq) dropwise at room temperature. Stir the reaction mixture for 12-16 hours. Neutralize the reaction with acetic acid and concentrate under reduced pressure. The residue is then worked up with water and ethyl acetate to yield the pyrazolidinone intermediate.

Step 1c: Bromination

-

Reaction: The pyrazolidinone intermediate is treated with a brominating agent.

-

Procedure: Dissolve the pyrazolidinone intermediate (1.0 eq) in acetonitrile. Add phosphorus oxybromide (POBr₃) (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction with ice-water and extract the product with a suitable organic solvent.